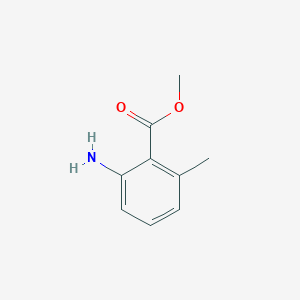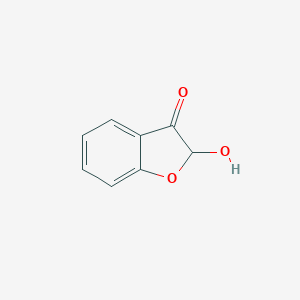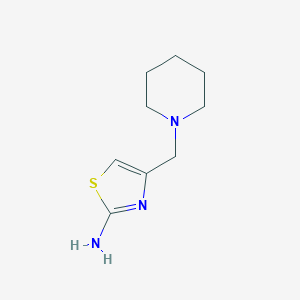![molecular formula C12H8O4 B101735 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one CAS No. 17226-77-6](/img/structure/B101735.png)
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one, also known as psoralen, is a naturally occurring organic compound found in various plants such as figs, parsley, and citrus fruits. Psoralen has been widely studied due to its unique chemical structure and its ability to interact with DNA.
Mechanism Of Action
Psoralen works by intercalating into the DNA double helix and forming covalent bonds with thymine bases upon exposure to UV light. This process, known as photochemotherapy, results in the formation of DNA adducts, which can cause DNA damage and ultimately lead to cell death.
Biochemical And Physiological Effects
In addition to its phototherapeutic properties, 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one has also been shown to possess a range of biochemical and physiological effects. Psoralen has been found to inhibit the activity of certain enzymes involved in DNA replication, such as DNA polymerase and topoisomerase. Psoralen has also been shown to have anti-inflammatory and immunomodulatory effects.
Advantages And Limitations For Lab Experiments
One advantage of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in lab experiments is its ability to specifically target DNA. This property makes 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one a useful tool for studying DNA structure and function. However, one limitation of using 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its potential toxicity, particularly upon exposure to UV light. Careful handling and appropriate safety measures must be taken when working with 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Future Directions
There are several future directions for research on 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one. One area of interest is the development of new 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one derivatives with enhanced phototherapeutic properties and reduced toxicity. Another area of research is the use of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one and its potential applications in biotechnology.
Synthesis Methods
Psoralen can be synthesized through various methods, including extraction from natural sources or chemical synthesis. The chemical synthesis of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one involves the reaction of 5-methoxy4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one with methyl magnesium bromide, followed by oxidation with potassium permanganate to yield 4-hydroxy-7-methylfuro[2,3-f]chromen-9-one.
Scientific Research Applications
Psoralen has been extensively studied for its potential applications in the fields of medicine and biotechnology. One of the most notable applications of 4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one is its use in phototherapy for the treatment of various skin disorders such as psoriasis and vitiligo. Psoralen is also used in combination with ultraviolet light to treat certain types of cancer, including cutaneous T-cell lymphoma.
properties
CAS RN |
17226-77-6 |
|---|---|
Product Name |
4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one |
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
4-hydroxy-7-methylfuro[2,3-f]chromen-9-one |
InChI |
InChI=1S/C12H8O4/c1-6-4-9(14)11-10(16-6)5-8(13)7-2-3-15-12(7)11/h2-5,13H,1H3 |
InChI Key |
GEXFLWAWTNROKW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=C(C3=C2OC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



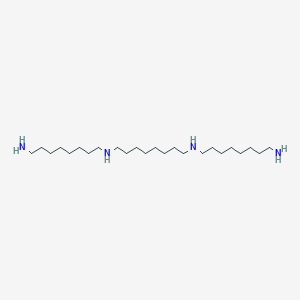
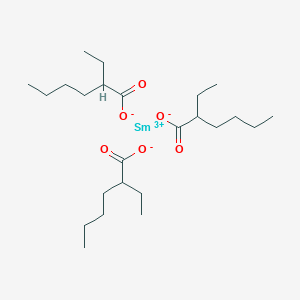
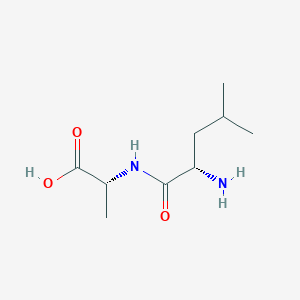
![hexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B101660.png)
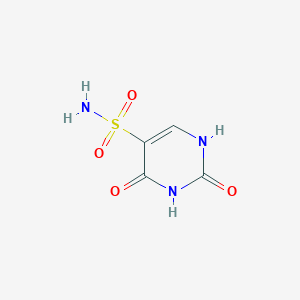
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
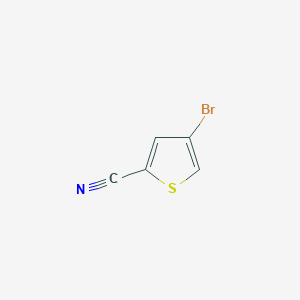
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
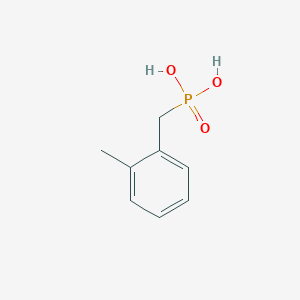
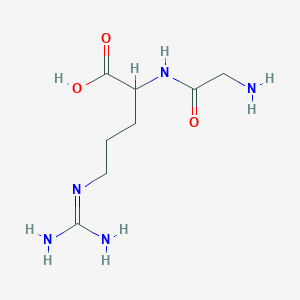
![ZINC;4-[[4-(4-diazonioanilino)phenyl]diazenyl]-2-ethoxy-5-methylbenzenediazonium;chloride](/img/structure/B101673.png)
